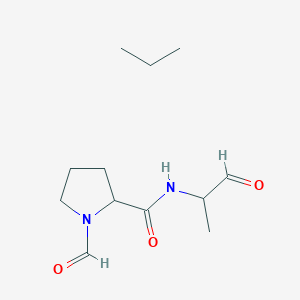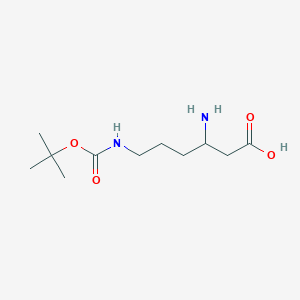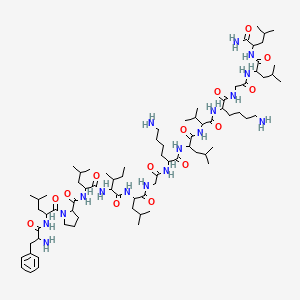
H-DL-Phe-DL-Leu-DL-Pro-DL-Leu-DL-xiIle-DL-Leu-Gly-DL-Lys-DL-Leu-DL-Val-DL-Lys-Gly-DL-Leu-DL-Leu-NH2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “H-DL-Phe-DL-Leu-DL-Pro-DL-Leu-DL-xiIle-DL-Leu-Gly-DL-Lys-DL-Leu-DL-Val-DL-Lys-Gly-DL-Leu-DL-Leu-NH2” is a synthetic peptide composed of multiple D- and L-amino acids. Peptides like this are often used in research to study protein interactions, enzyme functions, and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this peptide involves solid-phase peptide synthesis (SPPS), a common method for creating peptides. The process typically includes the following steps:
Attachment of the first amino acid: to a solid resin.
Sequential addition of protected amino acids: using coupling reagents like HBTU or DIC.
Deprotection: of the amino acid side chains using TFA.
Cleavage: of the peptide from the resin using a cleavage cocktail.
Industrial Production Methods
Industrial production of peptides often involves automated peptide synthesizers, which can handle large-scale synthesis with high precision. The process is similar to SPPS but scaled up to meet industrial demands.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The peptide can undergo oxidation, particularly at methionine or cysteine residues if present.
Reduction: Disulfide bonds, if any, can be reduced using agents like DTT.
Substitution: Amino acid residues can be substituted to create analogs for research purposes.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, performic acid.
Reducing agents: DTT, TCEP.
Coupling reagents: HBTU, DIC.
Major Products
The major products of these reactions are typically modified peptides with altered functional groups or sequences.
Aplicaciones Científicas De Investigación
Chemistry
Protein Interaction Studies: Used to study how proteins interact with each other or with other molecules.
Enzyme Substrates: Serve as substrates to study enzyme kinetics and mechanisms.
Biology
Cell Signaling: Investigate the role of peptides in cell signaling pathways.
Receptor Binding: Study how peptides bind to receptors on cell surfaces.
Medicine
Drug Development: Potential therapeutic agents for diseases like cancer, diabetes, and infectious diseases.
Diagnostics: Used in diagnostic assays to detect specific proteins or antibodies.
Industry
Biotechnology: Used in the development of biotechnological products and processes.
Pharmaceuticals: Incorporated into drug formulations for targeted delivery.
Mecanismo De Acción
The mechanism of action of this peptide depends on its specific sequence and structure. Generally, peptides exert their effects by binding to specific molecular targets such as enzymes, receptors, or other proteins. This binding can activate or inhibit biological pathways, leading to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
- H-DL-Leu-DL-Phe-OH
- H-DL-Leu-DL-Trp-DL-Pro-DL-Phe-OH
Uniqueness
The uniqueness of “H-DL-Phe-DL-Leu-DL-Pro-DL-Leu-DL-xiIle-DL-Leu-Gly-DL-Lys-DL-Leu-DL-Val-DL-Lys-Gly-DL-Leu-DL-Leu-NH2” lies in its specific sequence, which can confer unique binding properties and biological activities compared to other peptides.
Propiedades
Fórmula molecular |
C77H135N17O14 |
|---|---|
Peso molecular |
1523.0 g/mol |
Nombre IUPAC |
N-[1-[[1-[[1-[[2-[[6-amino-1-[[1-[[1-[[6-amino-1-[[2-[[1-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-[2-[(2-amino-3-phenylpropanoyl)amino]-4-methylpentanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C77H135N17O14/c1-17-50(16)65(93-73(104)59(38-47(10)11)89-74(105)61-30-25-33-94(61)77(108)60(39-48(12)13)91-67(98)52(80)40-51-26-19-18-20-27-51)76(107)90-56(35-44(4)5)69(100)83-41-62(95)84-54(29-22-24-32-79)70(101)88-58(37-46(8)9)72(103)92-64(49(14)15)75(106)86-53(28-21-23-31-78)68(99)82-42-63(96)85-57(36-45(6)7)71(102)87-55(66(81)97)34-43(2)3/h18-20,26-27,43-50,52-61,64-65H,17,21-25,28-42,78-80H2,1-16H3,(H2,81,97)(H,82,99)(H,83,100)(H,84,95)(H,85,96)(H,86,106)(H,87,102)(H,88,101)(H,89,105)(H,90,107)(H,91,98)(H,92,103)(H,93,104) |
Clave InChI |
XLTWUWYATXRNPA-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C1CCCN1C(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


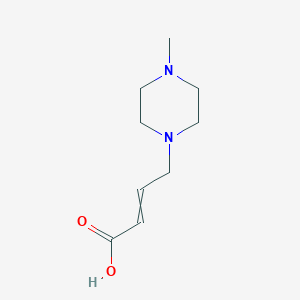

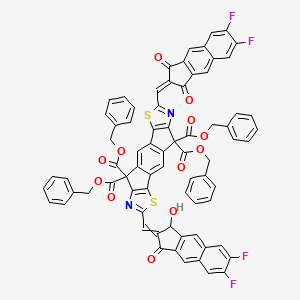
![3,6-Bis(4-hydroxy-3-methoxyphenyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-ol](/img/structure/B13392215.png)
![(2S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-phenylbutanoic acid](/img/structure/B13392221.png)

![1-[6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B13392226.png)
![2-[4-Chloro-3-[[4-(2-cyclopropyloxyethoxy)phenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13392228.png)
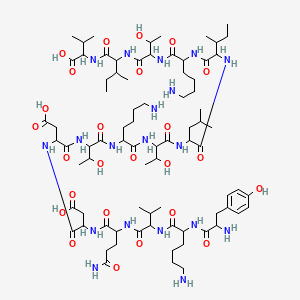
![2-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-vinyl]-pyridine](/img/structure/B13392251.png)

